molecular formula C9H15NO3 B15259535 Ethyl 2-methyl-6-oxopiperidine-2-carboxylate CAS No. 89115-91-3

Ethyl 2-methyl-6-oxopiperidine-2-carboxylate

Cat. No.: B15259535
CAS No.: 89115-91-3
M. Wt: 185.22 g/mol
InChI Key: ORNCYRNLGOEJNS-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-oxopiperidine-2-carboxylate is a chemical compound with the molecular formula C9H15NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-6-oxopiperidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-oxopiperidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-methyl-6-oxopiperidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-6-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

89115-91-3

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 2-methyl-6-oxopiperidine-2-carboxylate

InChI

InChI=1S/C9H15NO3/c1-3-13-8(12)9(2)6-4-5-7(11)10-9/h3-6H2,1-2H3,(H,10,11)

InChI Key

ORNCYRNLGOEJNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC(=O)N1)C

Origin of Product

United States

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